

# In-Depth Technical Guide to 3,3'-Diethylthiatricarbocyanine Iodide in Research

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## Compound of Interest

Compound Name: 3,3'-Diethylthiatricarbocyanine

Cat. No.: B1240359

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## Core Applications in Research

**3,3'-Diethylthiatricarbocyanine** iodide is a synthetic cyanine dye notable for its applications in various research fields. Its utility stems from its fluorescent properties and its interaction with biological macromolecules. The primary research applications include:

- **Fluorescent Imaging:** It is widely used as a fluorescent dye in biological imaging and microscopy to visualize cellular structures and processes with high sensitivity.<sup>[1]</sup>
- **Flow Cytometry:** The dye plays a role in flow cytometry, aiding in the analysis of cell populations by providing distinct fluorescence signals.<sup>[1]</sup>
- **Biomolecule Labeling:** It is effective for labeling proteins and nucleic acids, which facilitates the study of molecular interactions.<sup>[2]</sup>
- **DNA Structure Analysis:** It serves as a highly sensitive chiroptical reporter of DNA helicity and sequence, allowing researchers to distinguish between different DNA conformations, such as B-DNA and Z-DNA, using circular dichroism.
- **Membrane Potential Sensing:** As a cationic dye, it can be used to measure changes in membrane potential in various cell types.



## Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for **3,3'-Diethylthiatricarbocyanine** iodide is presented below. These properties are crucial for designing and interpreting experiments.

Property	Value	Solvent/Conditions
Molecular Formula	C <sub>25</sub> H <sub>25</sub> IN <sub>2</sub> S <sub>2</sub>	N/A
Molecular Weight	544.51 g/mol	N/A
Appearance	Green crystals/powder	Solid state
Solubility	Soluble in methanol, ethanol, DMSO	N/A
Absorption Maximum (λ <sub>max</sub> )	~763 nm	Isopropanol
~758 nm	Methanol	
Molar Extinction Coefficient (ε)	212,000 cm <sup>-1</sup> M <sup>-1</sup> at 763 nm	Isopropanol
250,000 cm <sup>-1</sup> M <sup>-1</sup> at 758 nm	Methanol	
Fluorescence Quantum Yield (Φ)	Data for the exact compound is not readily available. For the related 3,3'-Diethylthiadicarbocyanine iodide, Φ = 0.35 in ethanol.	Ethanol

## Detailed Experimental Protocols

### Preparation of Stock Solutions

Proper preparation of stock solutions is critical for reproducible results.

Materials:

- **3,3'-Diethylthiatricarbocyanine** iodide powder
- Anhydrous Dimethyl sulfoxide (DMSO) or Methanol



- Microcentrifuge tubes
- Vortex mixer

Protocol:

- Bring the vial of **3,3'-Diethylthiatricarbocyanine** iodide to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of 1-10 mM by dissolving the powder in anhydrous DMSO or methanol. For example, to prepare a 1 mM stock solution (MW = 544.51), dissolve 0.545 mg in 1 mL of solvent.
- Vortex thoroughly to ensure the dye is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C, protected from light and moisture. Under these conditions, the solution is stable for at least one month.<sup>[3]</sup> For longer-term storage (up to 6 months), store at -80°C.<sup>[3]</sup>

## Live Cell Staining for Fluorescence Microscopy

This protocol provides a general guideline for staining live cells. Optimal conditions may vary depending on the cell type and experimental design.

Materials:

- Live cells cultured in an appropriate vessel (e.g., chambered coverglass)
- **3,3'-Diethylthiatricarbocyanine** iodide stock solution (1 mM in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS) or other balanced salt solution

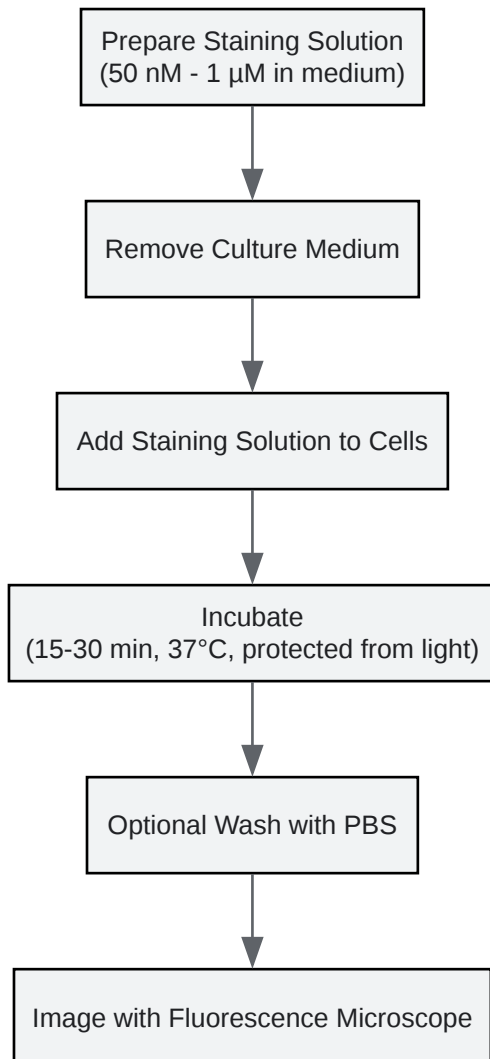
Protocol:



- Dilute the 1 mM stock solution of **3,3'-Diethylthiatricarbocyanine** iodide in complete cell culture medium to a final working concentration. A typical starting range is 50 nM to 1  $\mu$ M. The optimal concentration should be determined empirically for each cell type and application.
- Remove the existing culture medium from the cells.
- Add the staining solution to the cells.
- Incubate for 15-30 minutes at 37°C, protected from light.
- (Optional) Wash the cells once with pre-warmed PBS or culture medium to remove excess dye and reduce background fluorescence.
- Image the cells using a fluorescence microscope with appropriate filter sets for near-infrared dyes (Excitation ~750-770 nm, Emission >780 nm).

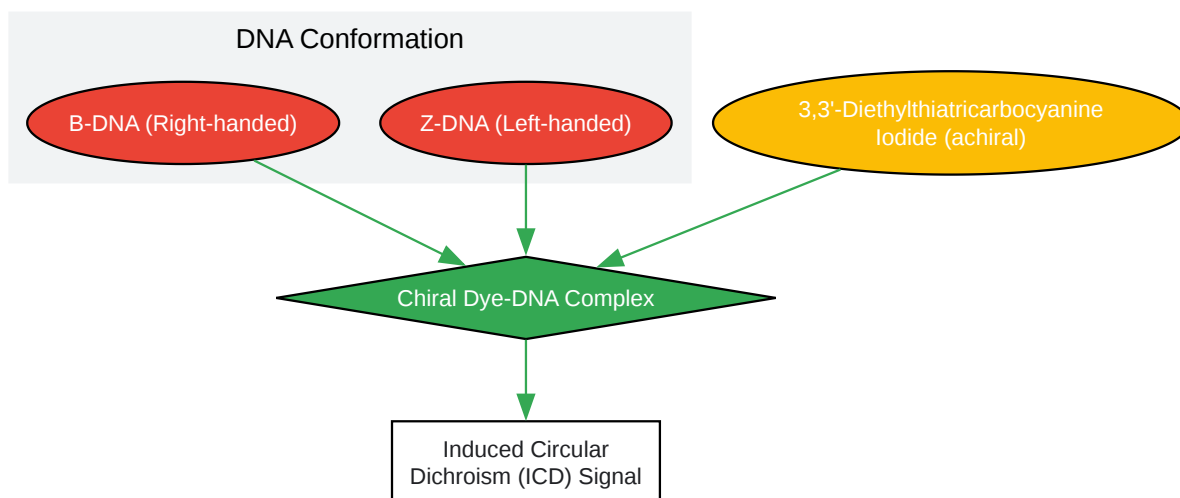


## Experimental Workflow: Live Cell Staining





## Logical Relationship: DNA Helicity Analysis

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